molecular formula C8H9Cl2N B1295462 2,4-Dichlorophenethylamine CAS No. 52516-13-9

2,4-Dichlorophenethylamine

Cat. No.: B1295462
CAS No.: 52516-13-9
M. Wt: 190.07 g/mol
InChI Key: VHJKDOLGYMULOP-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethylamine is an organic compound with the chemical formula C8H9Cl2N. It is a colorless to light yellow liquid with a strong pungent odor. This compound is soluble in many organic solvents, such as ethanol and ether, but poorly soluble in water . It is primarily used in agriculture as a herbicide and insecticide to control the growth of some herbaceous and dicotyledonous weeds. Additionally, it serves as a chemical synthesis intermediate for the production of other organic compounds .

Biochemical Analysis

Biochemical Properties

2,4-Dichlorophenethylamine plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of amines. This interaction can influence the metabolic pathways of neurotransmitters. Additionally, this compound can bind to receptors in the central nervous system, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by binding to specific receptors, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . This modulation can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an agonist or antagonist at different receptor sites, influencing the activity of enzymes and other proteins. For example, it may inhibit the activity of MAO, leading to increased levels of certain neurotransmitters . Additionally, this compound can interact with ion channels, altering their permeability and affecting cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can have prolonged effects on cellular processes, including oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in behavior and metabolism. For instance, high doses of this compound have been associated with neurotoxic effects, including alterations in motor activity and cognitive function . Additionally, toxic effects such as liver and kidney damage have been observed at elevated dosages.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function . Additionally, modifications such as phosphorylation can alter its activity and interactions with other biomolecules.

Preparation Methods

2,4-Dichlorophenethylamine is mainly synthesized by reacting 2,4-dichlorostyrene with aqueous ammonia under appropriate conditions . The reaction typically involves the following steps:

    Starting Material: 2,4-dichlorostyrene.

    Reagent: Aqueous ammonia.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure optimal yield.

For industrial production, the process is scaled up with careful monitoring of reaction parameters to maintain consistency and quality of the final product .

Chemical Reactions Analysis

2,4-Dichlorophenethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dichlorophenethylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenethylamine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

2,4-Dichlorophenethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and its applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJKDOLGYMULOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200516
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-13-9
Record name 2,4-Dichlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlorophenethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dl-β-hydroxy-N-tert-butyl-2,4-dichlorophenethylamine (DCB) affect lipolysis in isolated fat cells?

A1: The research indicates that DCB itself stimulates lipolysis in isolated fat cells from starved rats []. Interestingly, in the presence of DCB, the lipolytic effects of epinephrine and ACTH are completely abolished []. This suggests that DCB might be interacting with similar pathways or mechanisms involved in the lipolytic action of these hormones, but further research is needed to elucidate the exact mechanism.

Q2: Does DCB interfere with the lipolytic action of growth hormone and dexamethasone?

A2: Unlike its effect on epinephrine and ACTH, DCB does not hinder the lipolytic action of growth hormone and dexamethasone []. The study found that even in the presence of DCB, growth hormone and dexamethasone could still accelerate lipolysis []. This suggests that the mechanism by which growth hormone and dexamethasone induce lipolysis might be distinct from the pathways affected by DCB, epinephrine, and ACTH.

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